2-Thiomorpholinoisonicotinonitrile
Description
Contextualization within Isonicotinonitrile Chemistry and Pyridine (B92270) Scaffold Research
2-Thiomorpholinoisonicotinonitrile is a derivative of isonicotinonitrile, which is the 4-cyano substituted pyridine. The pyridine ring, a six-membered heteroaromatic ring with one nitrogen atom, is a fundamental scaffold in chemistry. mdma.chnih.gov It is isosteric with benzene (B151609) and serves as a precursor for a vast array of pharmaceuticals and agrochemicals. rsc.org The chemistry of pyridines is distinct from that of benzene, being more susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, due to the electron-withdrawing effect of the ring nitrogen. nih.gov The presence of the nitrile group in isonicotinonitrile further influences the electronic properties and reactivity of the pyridine ring. The modification of the pyridine scaffold, as seen in this compound, is a common strategy in medicinal chemistry to modulate the biological activity and physicochemical properties of molecules. rsc.orgmdpi.com
Significance of Thiomorpholine (B91149) and Sulfur-Containing Heterocycles in Organic Synthesis
Thiomorpholine, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, is the sulfur analog of morpholine (B109124). jchemrev.comwikipedia.org This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of bioactive compounds with diverse pharmacological profiles, including antimalarial, antibiotic, and antioxidant activities. jchemrev.comacs.org The incorporation of the thiomorpholine moiety into a molecule can influence its solubility, basicity, and ability to form metal complexes. ontosight.ai The synthesis of thiomorpholine and its derivatives has been an active area of research, with various methods developed to construct this heterocyclic ring system. acs.orgorganic-chemistry.org Sulfur-containing heterocycles, in general, play a crucial role in organic synthesis, often imparting unique chemical reactivity and biological activity to the molecules in which they are found.
Historical Perspectives on the Synthesis and Reactivity of Related Structures
The synthesis of pyridine derivatives has a long history, with the first isolation of pyridine itself dating back to the 19th century. rsc.org Over the years, numerous synthetic methods have been developed to access a wide range of substituted pyridines. Similarly, the synthesis of thiomorpholine has been explored through various routes, including the reaction of diethanolamine (B148213) with a sulfur source or the cyclization of appropriately functionalized amino-thiols. acs.org The reactivity of pyridine compounds is well-documented, with their susceptibility to nucleophilic attack being a key feature. nih.gov The reduction of the pyridine ring to a piperidine (B6355638) is a common transformation, though it often requires specific and sometimes harsh reducing agents. clockss.org The synthesis of more complex structures, such as this compound, would likely draw upon these established synthetic strategies for constructing both the pyridine and thiomorpholine ring systems and for achieving the desired substitution pattern.
Structure
3D Structure
Properties
IUPAC Name |
2-thiomorpholin-4-ylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c11-8-9-1-2-12-10(7-9)13-3-5-14-6-4-13/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIANIKUVGCEPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594603 | |
| Record name | 2-(Thiomorpholin-4-yl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884507-30-6 | |
| Record name | 2-(Thiomorpholin-4-yl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Thiomorpholinoisonicotinonitrile and Analogues
General Principles of Pyridine (B92270) Nitrile Synthesis via Condensation Pathways
The synthesis of the pyridine ring, the central scaffold of isonicotinonitrile, is frequently achieved through condensation reactions. These methods involve the construction of the heterocyclic ring from simpler, acyclic precursors. Several classical named reactions provide a foundation for these transformations.
One of the most fundamental approaches is the Hantzsch pyridine synthesis, which traditionally involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. acsgcipr.org While versatile, this method requires a final oxidation step.
Alternative condensation pathways, such as the Guareschi-Thorpe and Bohlmann-Rahtz syntheses, offer direct routes to the aromatic pyridine ring, avoiding the need for a separate oxidation step by utilizing elimination of small molecules like water or alcohols. acsgcipr.org The Bohlmann-Rahtz synthesis, for instance, reacts an enamine with a propargyl ketone to construct the pyridine skeleton. Modifications of these methods allow for the incorporation of a wide range of functional groups. acsgcipr.org
Condensation reactions can be performed as linear sequences or, more efficiently, as multi-component reactions where several starting materials are combined in a single pot. acsgcipr.org The choice of reactants, such as using α,β-unsaturated aldehydes and ketones with ammonia, allows for the targeted synthesis of specific pyridine and alkylpyridine products. google.com The reaction of nitriles themselves can also lead to substituted pyridines under base-catalyzed conditions, where the nitrile acts as both a nucleophile and an electrophile building block. nih.gov
Strategies for Introduction of Thiomorpholine (B91149) Moieties at the Pyridine C-2 Position
Introducing a thiomorpholine group at the C-2 position of a pre-formed isonicotinonitrile ring is a key step in the synthesis of the target molecule. This transformation typically relies on the nucleophilic character of the sulfur atom in thiomorpholine.
The most direct method is the nucleophilic aromatic substitution (SNAr) reaction. This strategy requires an isonicotinonitrile derivative bearing a good leaving group, such as a halogen (e.g., chlorine, fluorine), at the C-2 position. The electron-withdrawing nature of the nitrile group and the ring nitrogen atom activates the C-2 position towards attack by a nucleophile like thiomorpholine. The reaction proceeds via a Meisenheimer complex intermediate, followed by the expulsion of the leaving group to yield the 2-thiomorpholino product.
Another powerful strategy involves the stereospecific SN2 displacement of a leaving group from a suitable precursor. beilstein-journals.org For instance, methods like the Mitsunobu reaction can activate a hydroxyl group at a stereocenter for inversion of configuration upon attack by a sulfur nucleophile. beilstein-journals.org While more commonly applied to aliphatic systems, the principles can be adapted for specific heterocyclic precursors. Ring-opening of activated cyclic precursors, such as epoxides or sulfamidates, by sulfur nucleophiles also provides a route to complex thioethers with high stereocontrol. beilstein-journals.org
Exploration of Multi-Component Reaction Approaches for Isonicotinonitrile Scaffolds
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecules like isonicotinonitrile scaffolds in a single step from three or more starting materials. frontiersin.orgnih.gov This strategy accelerates the exploration of chemical space by reducing the number of synthetic and purification steps required. frontiersin.org
Isocyanide-based MCRs are particularly prominent in heterocyclic synthesis. frontiersin.orgresearchgate.net The Passerini reaction, a three-component reaction of a carboxylic acid, a carbonyl compound, and an isocyanide, generates α-acyloxy carboxamides. nih.gov The Ugi four-component reaction (U-4CR) extends this by including an amine, yielding a peptide-like scaffold. mdpi.com By carefully selecting starting materials with the appropriate functional groups, these reactions can be adapted to generate highly functionalized heterocyclic systems. For example, using reactants with latent functionalities that can undergo subsequent intramolecular cyclization allows for the construction of diverse ring systems. mdpi.com
The synthesis of pyridines can also be achieved via MCRs that are not isocyanide-based. For example, Hantzsch-type reactions and Guareschi-Thorpe reactions can be performed in a multi-component fashion, combining simple synthons and an amine source in one pot to build the pyridine ring. acsgcipr.org Such approaches are valued for their efficiency and the ability to generate molecular diversity. mdpi.com
Nucleophilic Substitution and Cross-Coupling Methods in Heterocyclic Thioether Formation
The formation of the carbon-sulfur bond is central to synthesizing 2-thiomorpholinoisonicotinonitrile. Beyond the SNAr reaction, modern cross-coupling methods provide powerful and general strategies for creating heterocyclic thioethers. thieme-connect.de
Nucleophilic Substitution: As mentioned, SNAr is a primary method where an electron-deficient heteroaryl halide reacts with a thiol or thiolate. thieme-connect.com This method is effective when the pyridine ring is sufficiently activated by electron-withdrawing groups.
Transition-Metal-Catalyzed Cross-Coupling: These reactions represent a more versatile alternative to SNAr, as they are not limited to electron-poor electrophiles. thieme-connect.de
Chan-Lam Coupling: This copper-catalyzed reaction couples thiols with boronic acids under aerobic conditions, offering an attractive alternative to other methods. thieme-connect.com
Migita Coupling: This palladium-catalyzed reaction couples thiols with aryl halides. Early versions used Pd(PPh₃)₄, but more modern catalysts offer higher efficiency, even for challenging aryl chlorides. thieme-connect.de
Liebeskind-Srogl Cross-Coupling: This method involves the palladium-catalyzed, copper(I)-mediated coupling of thioesters with organometallic reagents, proceeding under neutral reaction conditions. researchgate.net
These cross-coupling reactions typically proceed through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination, providing a robust platform for C-S bond formation. thieme-connect.de
Development of Efficient and Selective Synthetic Routes to this compound
An efficient and selective synthesis of this compound can be designed by combining the principles from the preceding sections. A highly plausible and direct route involves the nucleophilic aromatic substitution (SNAr) of a readily available precursor.
The proposed synthesis starts with 2-chloroisonicotinonitrile. The chlorine atom at the C-2 position serves as an excellent leaving group, activated by the electron-withdrawing effects of both the adjacent ring nitrogen and the nitrile group at the C-4 position. This precursor can be reacted directly with thiomorpholine in the presence of a suitable base.
The base, such as potassium carbonate or triethylamine, serves to deprotonate the thiomorpholine, generating the more nucleophilic thiolate anion, which then attacks the C-2 position of the pyridine ring. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) at an elevated temperature to ensure a reasonable reaction rate. This one-step process is highly selective for the desired product due to the high reactivity of the C-2 position.
Below is a table outlining the proposed synthetic transformation:
| Reactant 1 | Reactant 2 | Reagents | Solvent | Product |
| 2-Chloroisonicotinonitrile | Thiomorpholine | Base (e.g., K₂CO₃, Et₃N) | DMF, Acetonitrile | This compound |
This synthetic route is advantageous due to its operational simplicity, high selectivity, and the commercial availability of the starting materials.
Catalytic Approaches in the Synthesis of this compound Derivatives
Catalysis plays a crucial role in modern organic synthesis, often enabling reactions that are otherwise difficult and enhancing the efficiency and selectivity of known transformations. In the synthesis of this compound and its derivatives, catalytic methods are particularly relevant for the key C-S bond-forming step.
Transition-metal catalysis is essential for cross-coupling reactions that form thioethers. thieme-connect.de Palladium and copper complexes are the most widely used catalysts for this purpose. thieme-connect.comnih.gov For instance, a palladium-catalyzed cross-coupling reaction could be employed, reacting a halo-isonicotinonitrile with thiomorpholine. These catalytic systems can operate under milder conditions than traditional SNAr reactions and often exhibit broader substrate scope. thieme-connect.de
Sustainable and Green Chemistry Considerations in Isonicotinonitrile Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. consensus.app These principles are highly relevant to the synthesis of isonicotinonitrile derivatives.
The twelve principles of green chemistry provide a framework for assessing and improving the sustainability of a synthetic route. solubilityofthings.com Key considerations include:
Prevention of Waste: Designing syntheses with high yields and minimal byproducts is a primary goal. consensus.app
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. solubilityofthings.com MCRs are particularly advantageous in this regard. frontiersin.org
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. sphinxsai.com
Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives like water, ethanol, or ionic liquids. consensus.app
Design for Energy Efficiency: Reactions should ideally be conducted at ambient temperature and pressure to minimize energy consumption. sphinxsai.com
Applying these principles to the synthesis of this compound would favor the one-step SNAr reaction or a catalytic MCR approach over lengthy, multi-step sequences that generate more waste. The choice of solvents and the minimization of energy-intensive purification steps are also critical for developing a truly sustainable process. mun.canih.gov
Chemical Reactivity and Mechanistic Investigations of 2 Thiomorpholinoisonicotinonitrile
Theoretical Reactivity of the Nitrile Functional Group in 2-Thiomorpholinoisonicotinonitrile
The nitrile group (C≡N) is a versatile functional group known to participate in a variety of transformations. libretexts.orgpressbooks.pub
Predicted Nucleophilic Additions and Cycloaddition Reactions
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.comlibretexts.orgkhanacademy.orgkhanacademy.org Common nucleophilic additions to nitriles include reactions with Grignard reagents to form ketones after hydrolysis, or reduction by potent hydride agents like lithium aluminum hydride (LiAlH₄) to yield primary amines. pressbooks.pubwikipedia.org
Cycloaddition reactions, where the nitrile participates as a dipolarophile or dienophile, are also a staple of nitrile chemistry. wikipedia.orgfiveable.melibretexts.orglibretexts.orgslideshare.net For instance, [2+2] and [4+2] cycloadditions can lead to the formation of various heterocyclic systems. wikipedia.orgfiveable.me However, no studies have specifically documented these reactions for this compound.
Postulated Transformation of the Nitrile to Other Functionalities
The transformation of a nitrile group into other functionalities is a fundamental process in organic synthesis. The most common transformation is hydrolysis, which can be performed under acidic or basic conditions to yield a carboxylic acid or an amide intermediate. libretexts.orgnumberanalytics.comlibretexts.orgresearchgate.net For this compound, this would theoretically produce 2-thiomorpholinopyridine-4-carboxylic acid.
Reduction of the nitrile group is another key transformation. Catalytic hydrogenation or the use of chemical reducing agents can convert the nitrile into a primary amine (4-(aminomethyl)-2-thiomorpholinopyridine). wikipedia.orgorganic-chemistry.org
Table 1: Predicted Transformations of the Nitrile Group
| Reagent/Condition | Predicted Product Functional Group |
|---|---|
| H₃O⁺, heat | Carboxylic Acid |
| NaOH, H₂O, heat | Carboxylate Salt |
| 1. LiAlH₄, 2. H₂O | Primary Amine |
Inferred Electrophilic and Nucleophilic Reactivity at the Pyridine (B92270) Ring System
The electronic nature of the pyridine ring is significantly influenced by the nitrogen heteroatom and its substituents.
For electrophilic aromatic substitution , the pyridine ring is generally less reactive than benzene (B151609) due to the electron-withdrawing effect of the ring nitrogen. youtube.commasterorganicchemistry.combyjus.comlibretexts.org However, the thiomorpholino group, being an N-alkylamino substituent, is an activating group that directs electrophiles to the ortho and para positions. In this molecule, the para position (C-4) is occupied by the nitrile. Therefore, electrophilic attack would be predicted to occur at the C-3 and C-5 positions, ortho to the activating thiomorpholino group.
For nucleophilic aromatic substitution (SₙAr) , the pyridine ring is generally more reactive than benzene, with substitution favored at the C-2 and C-4 positions. stackexchange.comyoutube.commasterorganicchemistry.compharmdguru.comchemrxiv.org In this compound, the C-2 position is occupied by the electron-donating thiomorpholino group, which would likely deactivate this position to nucleophilic attack. The C-4 position is substituted with the nitrile group, which is an electron-withdrawing group and could potentially be displaced by a strong nucleophile, although this would be competitive with nucleophilic attack at the nitrile carbon itself. No specific studies have been performed to confirm this reactivity.
Hypothetical Chemical Transformations Involving the Thiomorpholine (B91149) Sulfur Atom
The sulfur atom in the thiomorpholine ring presents a site for specific chemical reactions, most notably oxidation.
Anticipated Oxidation Pathways and Sulfoxide (B87167)/Sulfone Formation
The sulfide (B99878) functional group is readily oxidized. It is expected that this compound could be selectively oxidized at the sulfur atom to form the corresponding sulfoxide and, upon further oxidation, the sulfone. organic-chemistry.org A variety of oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for these transformations. organic-chemistry.org The specific conditions would determine the selectivity between the sulfoxide and sulfone.
Table 2: Predicted Oxidation Products of the Thiomorpholine Moiety
| Product Name | Oxidation State of Sulfur |
|---|---|
| 2-(1-Oxothiomorpholino)isonicotinonitrile | Sulfoxide |
Speculative Rearrangement Reactions and Ring Transformations
While rearrangement reactions involving sulfur-containing heterocycles are known, such as the Sommelet–Hauser or Pummerer rearrangements, these typically require specific structural features and conditions that may not be applicable here. There are no documented instances of rearrangement or ring transformation reactions for this compound in the scientific literature. nih.gov
Radical and Photoredox Chemistry of this compound
No studies detailing the behavior of this compound in radical reactions or under photoredox conditions were found. General principles of radical chemistry involve species with unpaired electrons and often proceed via chain reactions with initiation, propagation, and termination steps. lumenlearning.comlibretexts.org Photoredox catalysis utilizes visible light to initiate single electron transfer processes, enabling a variety of chemical transformations. rsc.orgnih.govnih.gov
Metal-Catalyzed Reactions and Coordination Chemistry for this compound
There is no available information on the participation of this compound in metal-catalyzed reactions, such as cross-coupling reactions which are fundamental in creating C-C and C-S bonds. mdpi.comsioc-journal.cnresearchgate.net Similarly, no data was found regarding the coordination chemistry of this compound, which would describe how it binds to metal centers as a ligand to form coordination complexes. libretexts.orgbyjus.comwikipedia.org
Stereochemical Control and Regioselectivity in this compound Transformations
Without specific examples of reactions involving this compound, a discussion of stereochemical control (the control of the 3D arrangement of atoms) or regioselectivity (the control of where a reaction occurs on a molecule) is not possible. youtube.comkhanacademy.org These concepts are crucial in synthesis for obtaining a specific desired product. youtube.comkhanacademy.org
Design and Structural Diversification of 2 Thiomorpholinoisonicotinonitrile Derivatives
Rational Design of Isonicotinonitrile Analogues through Substituent Modification
The rational design of isonicotinonitrile analogues is a cornerstone of medicinal chemistry, focusing on the strategic modification of substituents to enhance desired properties. This process often involves computational analysis to predict the effects of various functional groups on the molecule's behavior. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the electronic properties of the aromatic system, influencing its interactions with biological targets. nih.gov
A systematic approach to substituent modification allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. By carefully selecting and placing substituents on the isonicotinonitrile scaffold, researchers can create a library of analogues with a wide range of characteristics. This targeted approach is essential for optimizing the lead compound's activity and selectivity.
Synthetic Strategies for Building Libraries of 2-Thiomorpholinoisonicotinonitrile Derivatives
The construction of diverse libraries of this compound derivatives relies on robust and efficient synthetic methodologies. A key strategy involves the development of multi-step reaction sequences that allow for the introduction of various functional groups at different positions of the core structure. These synthetic routes are designed to be versatile, enabling the creation of a large number of analogues from a common intermediate.
One common approach is the use of cross-coupling reactions, which facilitate the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are highly valued for their broad substrate scope and functional group tolerance, making them ideal for the late-stage diversification of complex molecules. Additionally, the development of novel cyclization methods has provided access to a wider range of heterocyclic systems, further expanding the chemical space of this compound derivatives.
Exploration of Isosteric Replacements and Bioisosteric Variations
Isosteric and bioisosteric replacements are fundamental strategies in drug design, aimed at improving the pharmacological profile of a lead compound without drastically altering its chemical structure. researchgate.net This approach involves the substitution of atoms or groups of atoms with other atoms or groups that have similar physical or chemical properties. The goal is to enhance the desired biological activity, reduce side effects, or improve the pharmacokinetic properties of the molecule. researchgate.net
In the context of this compound, isosteric replacements can be applied to both the pyridine (B92270) and thiomorpholine (B91149) rings. For example, the nitrogen atom in the pyridine ring could be replaced with a CH group, or the sulfur atom in the thiomorpholine ring could be substituted with an oxygen or a carbon atom. These modifications can lead to significant changes in the molecule's conformation, electronic distribution, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.
Functionalization at Various Positions of the Pyridine and Thiomorpholine Rings
The functionalization of the pyridine and thiomorpholine rings is a key aspect of the structural diversification of this compound derivatives. This process involves the introduction of a wide range of functional groups at specific positions on the rings, allowing for the fine-tuning of the molecule's properties. The choice of functional groups is guided by the desired pharmacological effect and the need to optimize the molecule's ADME (absorption, distribution, metabolism, and excretion) profile.
For the pyridine ring, functionalization can be achieved through various electrophilic and nucleophilic substitution reactions. The introduction of substituents such as halogens, alkyl groups, and amino groups can significantly impact the molecule's electronic properties and its ability to form interactions with biological targets. Similarly, the thiomorpholine ring can be functionalized at the nitrogen atom or at one of the carbon atoms, providing further opportunities for structural modification.
Regioselective Synthesis of Polysubstituted this compound Derivatives
The regioselective synthesis of polysubstituted this compound derivatives is a challenging yet crucial aspect of their development. This involves the selective introduction of multiple substituents at specific positions on the core structure, which requires precise control over the reaction conditions and the use of appropriate directing groups. The ability to achieve high regioselectivity is essential for the synthesis of well-defined analogues with specific pharmacological profiles.
Theoretical and Computational Studies on 2 Thiomorpholinoisonicotinonitrile
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. nih.govnih.gov For molecules like 2-thiomorpholinoisonicotinonitrile, these calculations can elucidate the distribution of electrons and the energies of the frontier molecular orbitals, which are crucial in predicting chemical behavior.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
In the case of this compound, the thiomorpholino group, being an electron-donating group, is expected to raise the energy of the HOMO, making the molecule more susceptible to oxidation. Conversely, the electron-withdrawing cyano group on the pyridine (B92270) ring will likely lower the energy of the LUMO, increasing its reactivity towards nucleophiles.
Computational studies on related substituted pyridines and thiazolo[5,4-d]thiazole (B1587360) derivatives using DFT methods like B3LYP have shown that the introduction of electron-donating and electron-withdrawing groups significantly influences the HOMO and LUMO energy levels. ijcce.ac.irnih.gov For instance, in a study of isonicotinic acid N-oxide, the HOMO and LUMO energies were calculated to understand its electronic transitions. nih.gov
Table 1: Representative Frontier Molecular Orbital Data for Analogous Compounds
| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |
| Isonicotinic Acid N-oxide (Rot-I) | -7.24 | -2.15 | 5.09 | DFT/B3LYP/6-311++G(d,p) nih.gov |
| Substituted Pyridine Derivative | -6.10 | -1.89 | 4.21 | DFT/B3LYP/6-31G(d,p) nih.gov |
This table presents data from computational studies on compounds structurally related to this compound to illustrate typical values obtained through quantum chemical calculations. The exact values for this compound would require specific computational analysis.
The charge distribution within a molecule provides insight into its polarity and the reactivity of different sites. Electrostatic potential (ESP) maps are a visual representation of this charge distribution, where regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, and regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the nitrogen atom of the pyridine ring and the cyano group are expected to be regions of high electron density and negative electrostatic potential. The sulfur atom in the thiomorpholine (B91149) ring, with its lone pairs of electrons, would also contribute to the nucleophilic character of the molecule. The hydrogen atoms of the thiomorpholine ring and the pyridine ring would exhibit positive electrostatic potential.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. A computational study on thiomorpholine revealed the energies and structures of its conformational stereoisomers. acs.org The thiomorpholine ring in this compound is expected to adopt a chair conformation, similar to cyclohexane (B81311) and thiomorpholine itself.
Prediction of Reaction Mechanisms and Transition State Structures
Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition state structures and calculating the energy barriers associated with a chemical transformation. arxiv.org For this compound, potential reactions could include electrophilic substitution on the pyridine ring, nucleophilic attack at the carbon of the cyano group, or reactions involving the thiomorpholine moiety.
For example, in a [3+2] cycloaddition reaction involving a thionitrone and nitroethene, DFT calculations were used to predict the structure of the transition state and the likely reaction pathway. researchgate.net Similar computational approaches could be applied to predict the reactivity and reaction pathways of this compound with various reagents.
Computational Prediction of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties, aiding in the identification and characterization of molecules.
Theoretical calculations of vibrational frequencies can provide a predicted infrared (IR) and Raman spectrum. These simulations are often performed using DFT methods, and the calculated frequencies are typically scaled to improve agreement with experimental data. A study on isonicotinic acid N-oxide involved calculating its vibrational spectra to assign the fundamental vibrations. nih.gov
For this compound, characteristic vibrational modes would include C-H stretching of the aromatic and aliphatic parts, C=N stretching of the nitrile group, and vibrations associated with the pyridine and thiomorpholine rings.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Structurally Similar Molecules
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | Stretching | 2240 - 2260 |
| C-S (Thiomorpholine) | Stretching | 600 - 800 |
| C-N (Pyridine) | Stretching | 1400 - 1600 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
This table provides a generalized range of predicted vibrational frequencies for the key functional groups present in this compound based on data from analogous compounds. Precise values would be obtained from a specific computational analysis of the target molecule.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Predicting the NMR spectra of a molecule like this compound is a key step in its structural confirmation. Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to calculate the magnetic shielding tensors of nuclei, which are then converted into chemical shifts.
The process typically involves several steps. First, the 3D structure of the molecule is optimized to find its lowest energy conformation. For a flexible molecule containing a thiomorpholine ring, this may require a conformational search to identify the most stable chair, boat, or twist-boat conformers. Following geometry optimization, the NMR shielding constants (σ) are calculated for each nucleus (¹H and ¹³C) using a selected DFT functional and basis set. These absolute shielding values are then converted to chemical shifts (δ) relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS), using the following equation:
δ = σ_ref - σ_calc
Alternatively, a linear regression analysis based on a set of known molecules calculated at the same level of theory can yield more accurate predictions. fiveable.me The choice of the DFT functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d,p), aug-cc-pVDZ) is critical for the accuracy of the prediction. jchemrev.com Advanced protocols may also incorporate the effects of the solvent, either implicitly through a continuum model or explicitly by including solvent molecules in the calculation.
While specific experimental data for this compound is not publicly available, theoretical predictions would provide a basis for its future identification and characterization. The predicted chemical shifts are instrumental for assigning the signals in an experimental spectrum to the correct protons and carbon atoms in the molecule.
Table 1: Illustrative Theoretical NMR Chemical Shift Data for this compound
| Atom Position (Pyridine Ring) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3/C3 | 7.50 - 7.70 | 120.0 - 122.0 |
| H5/C5 | 8.60 - 8.80 | 150.0 - 152.0 |
| H6/C6 | 8.50 - 8.70 | 148.0 - 150.0 |
| C2 (ipso) | - | 155.0 - 158.0 |
| C4 (ipso) | - | 115.0 - 117.0 |
| CN (Nitrile) | - | 118.0 - 120.0 |
| Atom Position (Thiomorpholine Ring) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₂-N- | 3.60 - 3.80 | 52.0 - 55.0 |
| -CH₂-S- | 2.80 - 3.00 | 28.0 - 31.0 |
Note: The values in this table are hypothetical and serve as an example of what a DFT calculation might predict. Actual values would depend on the specific computational methodology used.
Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. fiveable.meijpsr.com These models are fundamental in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures. fiveable.me While no QSAR studies have been published specifically for this compound, research on its structural analogues—compounds containing the isonicotinamide (B137802) or thiomorpholine scaffold—demonstrates the applicability of these methods.
QSAR studies on isonicotinic acid hydrazide (isoniazid) derivatives, for instance, have been used to model their antitubercular activity. researchgate.netnih.gov In these studies, various molecular descriptors are calculated for each analogue. These descriptors quantify different aspects of the molecular structure, such as:
Topological descriptors: Related to the connectivity of atoms.
Electronic descriptors: Describing properties like charge distribution and polarizability.
Steric descriptors: Related to the size and shape of the molecule.
Hydrophobic descriptors: Such as the partition coefficient (logP).
Statistical methods like Multiple Linear Regression (MLR) are then used to build a model that links these descriptors to the observed biological activity (e.g., minimum inhibitory concentration). nih.gov For a series of thiazinan-isoniazid analogues, a 2D-QSAR model showed a strong correlation (r² = 0.958) between the structural features and antitubercular activity. nih.gov Similarly, reviews on morpholine (B109124) and thiomorpholine derivatives highlight the use of Structure-Activity Relationship (SAR) to identify key pharmacophores responsible for various biological effects, including anticancer and anti-inflammatory activities. jchemrev.comnih.gov
These studies on analogues indicate that a QSAR model for this compound derivatives could be developed to predict their potential biological activities. The model would help identify which structural modifications to the pyridine or thiomorpholine rings might enhance a desired therapeutic effect.
Table 2: Summary of QSAR/SAR Findings for Analogous Compounds
| Compound Class | Activity Studied | Key Findings from QSAR/SAR | Reference |
| Thiazinan-Isoniazid Derivatives | Antitubercular | 2D and 3D QSAR models were developed with high predictive ability, identifying key steric and electronic features for activity. | nih.gov |
| Isonicotinic Acid Hydrazide Derivatives | Antimicrobial | QSAR models were constructed to relate chemical structures to biological activities. | researchgate.net |
| Thiomorpholine Derivatives | Hypolipidemic & Antioxidant | SAR studies revealed that the nature of the N-substituent on the thiomorpholine ring is crucial for activity. | nih.gov |
| Morpholine/Thiomorpholine Schiff Bases | Urease Inhibition | Good to moderate activity was observed, indicating the importance of the heterocyclic scaffold. | jchemrev.comjchemrev.com |
Molecular Docking Simulations for Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nrfhh.com This method is invaluable for understanding the potential mechanism of action of a compound by visualizing its interactions with a biological target at the atomic level. nrfhh.com
For this compound, molecular docking could be used to explore its binding affinity and mode of interaction with various enzymes or receptors. Although no specific docking studies on this compound have been reported, research on its analogues provides a clear blueprint for how such an investigation would proceed. For example, docking studies on 1,3-thiazinan-3-yl isonicotinamide derivatives against the enoyl acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis, helped to rationalize their antitubercular activity. nih.gov These studies identified key hydrogen bonds and hydrophobic interactions between the ligands and amino acid residues in the enzyme's active site, with binding energies comparable to the standard drug isoniazid. nih.gov
Similarly, docking studies on other thiomorpholine-containing compounds have been used to explore their potential as inhibitors of various enzymes. jchemrev.comnih.gov In a study of neonicotinoids, which share the pyridine ring, molecular docking was used to model their interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). sioc-journal.cn The results revealed crucial hydrogen bonds between the pyridine nitrogen and receptor residues like LEU102 and MET114. sioc-journal.cn
A hypothetical docking study of this compound would involve:
Selecting a relevant protein target.
Preparing the 3D structures of both the protein and the ligand.
Using a docking algorithm (e.g., AutoDock, FlexX) to sample possible binding poses of the ligand within the protein's active site. sioc-journal.cn
Scoring and ranking the poses based on predicted binding affinity (e.g., in kcal/mol).
Analyzing the top-ranked pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking.
This analysis would provide a structural hypothesis for the compound's activity and guide the design of new analogues with improved binding affinity and selectivity.
Table 3: Summary of Molecular Docking Results for Analogous Compounds
| Ligand/Derivative Class | Protein Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |
| Thiazinan-Isoniazid Analogues | Enoyl ACP Reductase (InhA) | Not specified | -5.2 to -6.2 | nih.gov |
| Nicotine, NNK, NNN | α7-nAChR | Not specified | -59.5 to -71.1 | nih.gov |
| Neonicotinoids | Nicotinic Acetylcholine Receptor (nACHR) | LEU102, MET114, CYS187, TYR89 | Not specified | sioc-journal.cn |
| 2H-thiopyrano[2,3-b]quinoline Derivatives | CB1a | ILE-8, LYS-7, TRP-12, GLU-9 | -5.3 to -6.1 | nih.govresearchgate.net |
Advanced Spectroscopic and Structural Elucidation of 2 Thiomorpholinoisonicotinonitrile
High-Resolution Mass Spectrometry for Accurate Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound and deducing its structure through fragmentation patterns. For 2-Thiomorpholinoisonicotinonitrile, this analysis would provide its exact mass, confirming its elemental composition. Subsequent fragmentation analysis (MS/MS) would involve isolating the molecular ion and inducing fragmentation to produce a characteristic pattern of daughter ions. This pattern would offer invaluable clues about the connectivity of the thiomorpholine (B91149) and isonicotinonitrile moieties. However, no published mass spectral data for this compound is currently available.
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for mapping the carbon-hydrogen framework of a molecule.
¹H and ¹³C NMR: A ¹H NMR spectrum would reveal the chemical environment, multiplicity, and integration of all proton signals in this compound. The ¹³C NMR spectrum would similarly identify all non-equivalent carbon atoms. researchgate.netfigshare.com The chemical shifts would be indicative of the electronic environment of each nucleus, influenced by factors such as hybridization and proximity to electronegative atoms like nitrogen and sulfur.
2D NMR Techniques: Advanced 2D NMR experiments such as COSY, HSQC, and HMBC are essential for unambiguously assigning these signals and establishing the complete molecular structure.
COSY (Correlation Spectroscopy) would establish proton-proton couplings within the thiomorpholine ring and the pyridine (B92270) ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, definitively linking the signals from the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, providing crucial information to connect the different structural fragments of the molecule, such as the linkage between the thiomorpholine ring and the isonicotinonitrile backbone.
Without access to experimental NMR data for this compound, a detailed analysis and data table presentation are not possible.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C≡N (nitrile) stretch, C-S (thiomorpholine) stretches, C-N stretches, and various vibrations associated with the aromatic pyridine ring and the aliphatic thiomorpholine ring.
Raman Spectroscopy: Raman spectroscopy would also detect these vibrations, and due to different selection rules, it can often provide complementary information, particularly for non-polar bonds.
A comprehensive analysis requires the actual spectra to create a table of vibrational frequencies and their corresponding assignments. This data is not currently available in the public domain.
Ultraviolet-Visible Spectroscopy for Electronic Transitions and Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would likely be dominated by π → π* transitions associated with the conjugated system of the isonicotinonitrile ring. The presence of heteroatoms like sulfur and nitrogen with non-bonding electrons could also give rise to n → π* transitions. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters that characterize the compound's electronic structure. Without experimental spectra, a discussion of the specific electronic transitions and the generation of a data table are impossible.
Despite a comprehensive search of scientific literature and chemical databases, there is a notable lack of published research specifically detailing the applications of this compound in the fields of organic synthesis and material science. As a result, a detailed article structured around the requested outline cannot be generated at this time.
The constituent moieties of the compound, thiomorpholine and isonicotinonitrile, are individually well-represented in chemical literature, suggesting potential areas of application for this compound. Thiomorpholine derivatives are recognized for their utility as scaffolds in medicinal chemistry and as building blocks for specialty polymers. Similarly, the isonicotinonitrile framework is a common feature in the synthesis of various heterocyclic compounds, materials with applications in electronics, and biologically active molecules.
However, without specific studies on this compound, any discussion of its role as a synthetic building block for complex molecules, its participation in cascade and annulation reactions, its use as a precursor for advanced organic materials, or its application in the development of novel reagents and catalysts would be purely speculative.
Therefore, in the absence of concrete research findings for this compound, it is not possible to provide a scientifically accurate and detailed article that adheres to the user's specific requirements. Further research and publication on this particular compound are needed before a comprehensive review of its applications can be compiled.
Future Research Directions and Emerging Methodologies for 2 Thiomorpholinoisonicotinonitrile
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design
The synergy between artificial intelligence (AI) and chemistry is rapidly evolving, offering powerful tools for accelerating the discovery and development of new molecules. nih.gov For 2-Thiomorpholinoisonicotinonitrile, AI and machine learning (ML) can be pivotal in overcoming synthetic challenges and in the rational design of novel derivatives. nih.gov ML algorithms, trained on vast datasets of chemical reactions, can predict the outcomes of synthetic routes to this compound, including potential yields and side products. jrfglobal.com This predictive power can save significant time and resources by identifying the most promising reaction conditions before they are even tested in the lab. researchgate.net
Furthermore, generative AI models can design novel derivatives of this compound with optimized properties. By learning the complex relationships between chemical structure and biological activity or material properties, these models can propose new molecules with enhanced efficacy or desired characteristics. nih.gov This data-driven approach allows for the exploration of a much larger chemical space than is possible with traditional methods alone. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Predicted Yield (%) | Confidence Score |
| 2-chloroisonicotinonitrile | Thiomorpholine (B91149) | Pd(OAc)₂/Xantphos | Dioxane | 110 | 85 | 0.92 |
| 2-fluoroisonicotinonitrile | Thiomorpholine | K₂CO₃ | DMSO | 120 | 78 | 0.88 |
| 2-bromoisonicotinonitrile | Thiomorpholine | CuI/L-proline | DMF | 100 | 82 | 0.90 |
Note: This table is for illustrative purposes only and represents the type of data that could be generated by an AI model.
Flow Chemistry and Automated Synthesis for High-Throughput Production and Optimization
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of compounds like this compound. organic-chemistry.org This methodology provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially for exothermic or hazardous reactions. researchgate.netrsc.org
The integration of automated systems with flow reactors can enable the high-throughput synthesis and optimization of this compound and its analogs. rsc.org An automated platform could systematically vary reaction conditions to rapidly identify the optimal parameters for its synthesis. mdpi.com This approach is particularly well-suited for creating libraries of related compounds for screening purposes, accelerating the discovery of new bioactive molecules. nih.gov The scalability of flow chemistry also means that once an optimal synthetic route is established, production can be readily scaled up to meet demand without the need for extensive re-optimization. virujgroup.com
Table 2: Comparison of Batch vs. Hypothetical Flow Synthesis of this compound
| Parameter | Batch Synthesis | Flow Synthesis (Hypothetical) |
| Reaction Time | Several hours to days | Minutes to hours |
| Temperature Control | Prone to hotspots | Precise and uniform |
| Scalability | Difficult, requires re-optimization | Straightforward, linear scaling |
| Safety | Higher risk with hazardous reagents | Enhanced safety, smaller reagent volumes at any given time |
| Product Purity | Variable, may require extensive purification | Often higher, with fewer side products |
Exploration of Novel Catalytic Systems for this compound Functionalization
The functionalization of the this compound scaffold is key to exploring its chemical and biological potential. Future research will likely focus on the development of novel catalytic systems to selectively modify the molecule at various positions. For instance, new catalysts could enable the C-H functionalization of the pyridine (B92270) ring, allowing for the direct introduction of new substituents without the need for pre-functionalized starting materials. nih.gov
The development of regio- and stereoselective catalysts will be crucial for creating complex derivatives with well-defined three-dimensional structures. virujgroup.com This could involve the use of transition metal catalysts, organocatalysts, or even biocatalysts to achieve transformations that are difficult or impossible with traditional methods. The discovery of new catalytic systems will not only expand the diversity of accessible this compound derivatives but also provide more efficient and sustainable synthetic routes.
Computational Design of Next-Generation this compound Derivatives
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. mdpi.com These methods can be used to design the next generation of this compound derivatives with tailored properties. By using techniques such as molecular docking and molecular dynamics simulations, researchers can predict how different derivatives will interact with a specific biological target, such as a protein or enzyme. mdpi.com
This in silico approach allows for the rational design of molecules with improved potency, selectivity, and pharmacokinetic properties. nih.gov For example, computational models could be used to design derivatives with enhanced cell permeability or reduced off-target effects. researchgate.net By prioritizing the synthesis of the most promising candidates, computational design can significantly streamline the discovery process and reduce the reliance on costly and time-consuming experimental screening. biosynce.com
Table 3: Hypothetical In Silico Screening of Designed this compound Derivatives
| Derivative ID | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Solubility (logS) |
| TMI-001 | 5-fluoro | -8.5 | -2.1 |
| TMI-002 | 6-methyl | -7.9 | -2.5 |
| TMI-003 | 3-chloro | -8.2 | -2.3 |
| TMI-004 | N-oxide (thiomorpholine) | -7.5 | -1.8 |
Note: This table is for illustrative purposes only and represents hypothetical data from computational predictions.
Development of Sustainable and Atom-Economical Synthetic Protocols
In line with the principles of green chemistry, future research on this compound will undoubtedly focus on the development of more sustainable and atom-economical synthetic protocols. acs.org This involves designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste. researchgate.net
The use of biocatalysts, such as enzymes, in aqueous solutions at ambient temperatures can offer a greener alternative to traditional organic synthesis. journals.co.za For instance, nitrile hydratases or nitrilases could potentially be employed for transformations of the nitrile group under mild conditions. journals.co.za Additionally, the development of solvent-free reaction conditions or the use of environmentally benign solvents will be a key area of focus. acs.orgorganic-chemistry.org The ultimate goal is to develop synthetic methods for this compound that are not only efficient and cost-effective but also have a minimal impact on the environment.
Table 4: Comparison of a Hypothetical Traditional vs. Green Synthesis of a this compound Derivative
| Feature | Traditional Synthesis | Green Synthesis (Hypothetical) |
| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Water or bio-based solvents |
| Catalyst | Heavy metal catalyst | Biocatalyst or recyclable catalyst |
| Byproducts | Stoichiometric inorganic salts | Water or other benign byproducts |
| Energy Consumption | High temperature reflux | Ambient temperature |
| Atom Economy | Moderate | High |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 2-Thiomorpholinoisonicotinonitrile?
- Methodology : Synthesis typically involves nucleophilic substitution between isonicotinonitrile derivatives and thiomorpholine. Ensure step-by-step documentation of reaction conditions (solvent, temperature, catalyst) and stoichiometry. For characterization, use NMR (¹H/¹³C) to confirm structural integrity, HPLC for purity assessment (>97% as per commercial standards ), and melting point determination (109–111°C ). Novel compounds require elemental analysis and HRMS data to verify molecular formula and purity .
Q. Which analytical techniques are critical for validating the identity and purity of this compound?
- Methodology : Prioritize a combination of techniques:
- Spectroscopy : FT-IR for functional group identification (C≡N stretch ~2200 cm⁻¹).
- Chromatography : Reverse-phase HPLC with UV detection (λ ~254 nm) to assess purity thresholds.
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to confirm melting range consistency .
- Mass Spectrometry : High-resolution MS to distinguish isotopic patterns and rule out contaminants .
Q. How should researchers design experiments to ensure reproducibility of results with this compound?
- Methodology : Follow NIH guidelines for preclinical studies, including detailed documentation of batch-specific data (e.g., lot numbers, storage conditions). Use internal controls (e.g., known analogs) to validate experimental setups. Report deviations and outliers in supplementary materials to aid replication .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for this compound across studies?
- Methodology : Conduct meta-analysis of existing datasets to identify variables (e.g., cell line variability, assay conditions). Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. Employ statistical tools like Bland-Altman plots to assess inter-study variability .
Q. How can computational modeling optimize reaction pathways for synthesizing derivatives of this compound?
- Methodology : Apply Density Functional Theory (DFT) to model transition states and identify energetically favorable pathways. Validate predictions with kinetic studies (e.g., Arrhenius plots) and compare experimental vs. theoretical yields. Software tools like Gaussian or ORCA are recommended for electronic structure analysis .
Q. What experimental frameworks are suitable for studying the compound’s stability under physiological conditions?
- Methodology : Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Assess degradation products and quantify half-life using first-order kinetics. Include buffer systems (PBS, simulated gastric fluid) to mimic in vivo environments .
Q. How to design a structure-activity relationship (SAR) study for this compound analogs?
- Methodology : Systematically modify substituents (e.g., replacing thiomorpholine with piperazine) and evaluate changes in bioactivity. Use multivariate analysis (e.g., PCA) to correlate structural features with pharmacological outcomes. Ensure dose-response curves are generated for each analog to assess potency shifts .
Methodological Considerations
Q. What statistical approaches are critical for analyzing dose-dependent effects in preclinical studies?
- Methodology : Apply nonlinear regression models (e.g., sigmoidal dose-response) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to enhance interpretability .
Q. How to address ethical and safety concerns when handling this compound in lab settings?
- Methodology : Adopt OSHA-compliant protocols:
- PPE : Wear nitrile gloves and safety goggles during synthesis.
- Ventilation : Use fume hoods for powder handling to prevent inhalation.
- Waste Disposal : Neutralize cyanide-containing byproducts via alkaline chlorination before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
